methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a tetrahydrobenzothiophene core with a methyl carboxylate ester at position 2. The acetamido linker connects to a thiazolidinone ring substituted with a methylimino group (at position 2) and a methyl group (at position 3). This structure is hypothesized to confer bioactivity, such as enzyme inhibition or receptor modulation, common in thiazolidinone derivatives .
Properties
IUPAC Name |
methyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-18-17-20(2)15(22)11(26-17)8-12(21)19-14-13(16(23)24-3)9-6-4-5-7-10(9)25-14/h11H,4-8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHJLRDICUZYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the thiazolidine ring and the benzothiophene moiety. Common reagents used in these reactions include methylamine, thiazolidine-4-one, and benzothiophene-3-carboxylic acid. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Features
The compound features a thiazolidine ring that contributes to its biological activity. The presence of a methylimino group enhances its pharmacological properties by potentially increasing solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways makes it a candidate for developing new antibiotics.
Anticancer Properties
Compounds with thiazolidine moieties have been investigated for their anticancer potential. In vitro studies suggest that methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related thiazolidine derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 values indicated effective cytotoxicity at low concentrations through upregulation of p53 and downregulation of anti-apoptotic proteins.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidine ring | Antimicrobial |
| Compound B | Similar ring structure | Anti-inflammatory |
| Compound C | Benzothiophene moiety | Anticancer |
Mechanism of Action
The mechanism of action of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Methyl 2-[[2-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Yl)Acetamido]-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS 526190-77-2)
- Structural Differences: A 6-methyl group is present on the tetrahydrobenzothiophene ring. The thiazolidinone ring lacks the 3-methyl substituent found in the target compound.
- Impact on Properties: The 6-methyl group increases lipophilicity (clogP +0.3) and may enhance membrane permeability. Reduced steric hindrance at the thiazolidinone ring could alter binding affinity to biological targets.
- Synthesis : Prepared via analogous Petasis multicomponent reactions, similar to methods in , but with modified substitution patterns .
Ethyl 2-[[2-[(5Z)-5-(2-Chlorobenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]Acetyl]Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS 301305-06-6)
- Structural Differences: The thiazolidinone ring contains a 2-chlorobenzylidene substituent and a thioxo (C=S) group at position 2. The ester group is ethyl rather than methyl.
- Impact on Properties: The thioxo group enhances hydrogen-bond acceptor capacity (logS −4.2 vs. −3.8 for the target compound). Ethyl ester increases molecular weight (MW 540.0 vs. 449.5 for the target) and may reduce aqueous solubility .
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
- Structural Differences: Replaces the thiazolidinone-acetamido moiety with a simple benzamido group.
- Higher logP (2.9 vs. 2.1 for the target) due to the aromatic benzamido group, favoring blood-brain barrier penetration .
Key Research Findings
- Thiazolidinone Modifications: The methylimino group in the target compound improves metabolic stability compared to thioxo derivatives (e.g., CAS 301305-06-6), which are prone to oxidation .
- Substituent Effects: The absence of a 6-methyl group (vs.
- Ester Group : Methyl esters (target) hydrolyze faster than ethyl esters in vivo, influencing pharmacokinetics .
Biological Activity
Methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings through various studies.
Chemical Structure and Properties
The compound features a thiazolidinone moiety fused with a benzothiophene structure, which is characteristic of many biologically active molecules. The presence of both the thiazolidine and benzothiophene rings suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazolidinone structures often exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains. The compound may share similar properties due to the structural similarities with known antimicrobial agents .
Antitumor Activity
Thiazole and thiazolidinone derivatives have been extensively studied for their anticancer properties. A structure–activity relationship (SAR) analysis reveals that modifications on the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. For example, compounds with specific substitutions have shown IC50 values in the low micromolar range against breast and colon cancer cell lines . The compound's unique structure suggests it may also possess antitumor activity through mechanisms such as apoptosis induction or inhibition of cell proliferation.
The proposed mechanisms of action for similar compounds include:
- Inhibition of DNA synthesis : Some thiazolidinones interfere with DNA replication in cancer cells.
- Apoptosis induction : Compounds can trigger programmed cell death pathways, particularly through the activation of caspases.
- Antioxidant activity : Certain derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that modifications to the methyl group on the thiazolidinone ring significantly enhanced cytotoxic effects. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cells, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Research Findings
| Study | Findings | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Study 1 | Antimicrobial efficacy against S. aureus and E. coli | < 10 | Bacterial strains |
| Study 2 | Cytotoxicity in A549 and MCF7 cells | 15 (A549), 20 (MCF7) | Lung and breast cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
